Tetraethyl ethene-1,1-diylbis(phosphonate)

Description

BenchChem offers high-quality Tetraethyl ethene-1,1-diylbis(phosphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraethyl ethene-1,1-diylbis(phosphonate) including the price, delivery time, and more detailed information at info@benchchem.com.

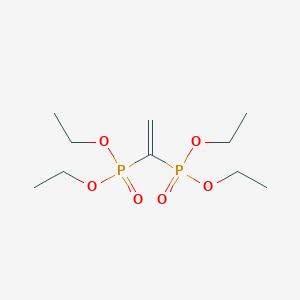

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(diethoxyphosphoryl)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSPWQKLLPYKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=C)P(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452307 | |

| Record name | Tetraethyl vinylidene phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37465-31-9 | |

| Record name | Tetraethyl vinylidene phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a key synthetic method for Tetraethyl ethene-1,1-diylbis(phosphonate), a valuable intermediate in various chemical and pharmaceutical applications. The information presented is collated from established chemical literature to ensure accuracy and reproducibility.

Introduction

Tetraethyl ethene-1,1-diylbis(phosphonate), also known as Tetraethyl vinylidene phosphonate, is an organophosphorus compound with significant utility in organic synthesis and materials science.[1][2] Its bifunctional nature, featuring two phosphonate esters attached to a vinylidene core, makes it a versatile building block for more complex molecules. This guide focuses on a well-documented and efficient two-step, single-flask synthesis from Tetraethyl methylenebis(phosphonate).

Reaction Scheme

The synthesis proceeds via a base-catalyzed reaction of Tetraethyl methylenebis(phosphonate) with paraformaldehyde to form an intermediate, which is then subjected to an acid-catalyzed elimination of methanol to yield the final product.[3]

Caption: Overall reaction scheme for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate).

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) as described by Degenhardt and Burdsall.[3]

| Parameter | Value |

| Starting Material | Tetraethyl methylenebis(phosphonate) |

| Reagent | Paraformaldehyde |

| Base Catalyst | Piperidine |

| Acid Catalyst | p-Toluenesulfonic acid |

| Molar Ratio (Starting Material:Paraformaldehyde:Piperidine) | 1 : 1.2 : 1.2 |

| Reaction Time (Step 1) | 24 hours |

| Reaction Temperature (Step 1) | Reflux (Methanol) |

| Reaction Time (Step 2) | 24 hours |

| Reaction Temperature (Step 2) | Reflux (Toluene) |

| Yield | 79% |

| Boiling Point of Product | 115-116 °C (at 0.05 mm Hg) |

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Degenhardt and Burdsall in the Journal of Organic Chemistry (1986).[3]

Materials:

-

Tetraethyl methylenebis(phosphonate) (distilled prior to use)

-

Paraformaldehyde

-

Piperidine

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid

-

Toluene (dry)

-

Chloroform

-

Magnesium sulfate (anhydrous)

Procedure:

Step 1: Formation of the Intermediate Adduct

-

A solution of 200.0 g (0.69 mol) of Tetraethyl methylenebis(phosphonate), 25.0 g (0.83 mol) of paraformaldehyde, and 70.0 g (0.82 mol) of piperidine in 500 mL of methanol is prepared in a flask equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is heated to reflux and maintained at this temperature for 24 hours.

-

After 24 hours, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

Step 2: Elimination and Product Formation

-

The residue from Step 1 is dissolved in 1 L of dry toluene.

-

A catalytic amount of p-toluenesulfonic acid (approximately 1 g) is added to the solution.

-

The mixture is heated to reflux for 24 hours.

-

After cooling to room temperature, the solution is diluted with 1 L of chloroform and washed twice with 150 mL of water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to afford 158.3 g (79% yield) of Tetraethyl ethene-1,1-diylbis(phosphonate) as a clear liquid.

Experimental Workflow

The following diagram illustrates the workflow of the synthesis protocol.

References

An In-Depth Technical Guide to Tetraethyl ethene-1,1-diylbis(phosphonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethyl ethene-1,1-diylbis(phosphonate), also known as tetraethyl vinylidenebisphosphonate, is a versatile organophosphorus compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a geminal bisphosphonate moiety attached to an ethene group, imparts valuable reactivity and biological activity. This guide provides a comprehensive overview of the chemical and physical properties of Tetraethyl ethene-1,1-diylbis(phosphonate), detailed experimental protocols for its synthesis, and an exploration of its potential mechanism of action as an antifungal agent through the inhibition of the ergosterol biosynthesis pathway. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Chemical and Physical Properties

Tetraethyl ethene-1,1-diylbis(phosphonate) is a colorless to pale yellow liquid soluble in organic solvents.[1] Its core structure consists of a carbon-carbon double bond with two phosphonate groups attached to the same carbon atom, making it an electron-deficient alkene.[2] This electronic feature is key to its reactivity, particularly in nucleophilic addition reactions.[2]

Table 1: Physicochemical Properties of Tetraethyl ethene-1,1-diylbis(phosphonate)

| Property | Value | Reference |

| CAS Number | 37465-31-9 | [3][4] |

| Molecular Formula | C₁₀H₂₂O₆P₂ | [4] |

| Molecular Weight | 300.23 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 375 °C at 760 mmHg | |

| Density | 1.144 g/cm³ | |

| Refractive Index | 1.436 |

Table 2: Spectroscopic Data for Tetraethyl ethene-1,1-diylbis(phosphonate)

| Spectrum | Data | Reference |

| ¹H NMR | The spectrum displays characteristic signals for the ethyl group protons (a triplet for the terminal methyl and a multiplet for the methylene protons) and the vinyl protons. The two protons on the unsubstituted vinyl carbon appear as a triplet due to coupling with the phosphorus nuclei. | [2] |

| ¹³C NMR | Expected signals include those for the vinyl carbons and the carbons of the tetraethyl ester groups. The carbon atom geminally substituted with the two phosphonate groups is expected to show a large one-bond C-P coupling constant (¹JPC). | [2] |

| ³¹P NMR | A single resonance is typically observed, indicating the chemical equivalence of the two phosphorus atoms. A reported chemical shift is approximately δ 30.57 ppm. | [2] |

| Mass Spec (GC-MS) | Key fragments (m/z) have been reported at 165 (top peak), 173 (2nd highest), and 166 (3rd highest). | [6] |

| IR Spectroscopy | The IR spectrum would show characteristic absorption bands for P=O, P-O-C, and C=C bonds. | [6] |

Experimental Protocols

Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)

A convenient and efficient method for the synthesis of tetraalkyl ethenylidenebis(phosphonates) has been developed, which involves a two-step, single-flask procedure starting from tetraethyl methylenebis(phosphonate).

Experimental Workflow

Caption: Synthesis workflow for Tetraethyl ethene-1,1-diylbis(phosphonate).

Detailed Protocol:

-

Step 1: Intermediate Formation: A mixture of tetraethyl methylenebis(phosphonate), paraformaldehyde, and diethylamine is refluxed. The reaction progress can be monitored by ³¹P NMR to observe the formation of the intermediate product.

-

Step 2: Elimination: The intermediate from Step 1 is then refluxed in toluene with a catalytic amount of p-toluenesulfonic acid. This step effects the elimination of methanol to yield the crude Tetraethyl ethene-1,1-diylbis(phosphonate).

-

Step 3: Purification: The final product is purified by distillation to yield the pure compound.

Biological Activity and Signaling Pathway

Tetraethyl ethene-1,1-diylbis(phosphonate) has shown potential as an antifungal agent, with evidence suggesting its mechanism of action involves the inhibition of ergosterol biosynthesis.[5] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its disruption leads to impaired membrane function and ultimately, fungal cell death.

The proposed mechanism involves the inhibition of the mevalonate pathway, which produces key precursors for ergosterol synthesis. Specifically, bisphosphonates are known to target and inhibit farnesyl pyrophosphate synthase (FPPS), a critical enzyme in this pathway.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]

- 3. chemnet.com [chemnet.com]

- 4. 001chemical.com [001chemical.com]

- 5. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]

- 6. Tetraethyl ethylenebisphosphonate | C10H24O6P2 | CID 70446 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetraethyl ethene-1,1-diylbis(phosphonate) (CAS: 37465-31-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetraethyl ethene-1,1-diylbis(phosphonate), a versatile organophosphorus compound with significant potential in organic synthesis and medicinal chemistry. This document outlines its chemical properties, detailed synthesis protocols, analytical characterization, and explores its biological activities and applications in drug development.

Core Chemical and Physical Properties

Tetraethyl ethene-1,1-diylbis(phosphonate), also known by synonyms such as Tetraethyl vinylidene phosphonate and 1,1-bis(diethoxyphosphoryl)ethylene, is a geminal bisphosphonate characterized by two phosphonate groups attached to the same carbon of an ethene backbone. This structural arrangement confers unique reactivity and biological potential. The compound typically presents as a colorless to pale yellow liquid and is soluble in organic solvents.

Table 1: Physicochemical Properties of Tetraethyl ethene-1,1-diylbis(phosphonate)

| Property | Value | Reference(s) |

| CAS Number | 37465-31-9 | |

| Molecular Formula | C10H22O6P2 | |

| Molecular Weight | 300.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 375°C at 760 mmHg | |

| Density | 1.144 g/cm³ | |

| Refractive Index | 1.436 | |

| Flash Point | 194.2°C | |

| InChI Key | SLSPWQKLLPYKAB-UHFFFAOYSA-N | |

| SMILES | CCOP(=O)(C(=C)P(=O)(OCC)OCC)OCC |

Synthesis and Experimental Protocols

The synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) can be achieved through various methods. A common and effective approach involves a two-step process starting from the commercially available Tetraethyl methylenebis(phosphonate).

Experimental Workflow: Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)

Caption: A two-step synthesis workflow for Tetraethyl ethene-1,1-diylbis(phosphonate).

Detailed Protocol:

Step 1: Synthesis of Tetraethyl 2-hydroxyethane-1,1-diylbis(phosphonate)

This protocol is adapted from the well-established reaction of phosphonoacetates with paraformaldehyde.

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Tetraethyl methylenebis(phosphonate) (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of piperidine (0.1 eq).

-

Solvent: Add anhydrous methanol as the solvent.

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by ³¹P NMR spectroscopy. The reaction is typically slower than with monophosphonates and may require several hours to days of reflux to achieve high conversion.

-

Work-up: After completion, the solvent is removed under reduced pressure to yield the crude intermediate, Tetraethyl 2-hydroxyethane-1,1-diylbis(phosphonate). This intermediate can be used in the next step with or without further purification.

Step 2: Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)

This step involves the acid-catalyzed elimination of water from the hydroxymethylated intermediate.

-

Reagents and Setup: To the crude Tetraethyl 2-hydroxyethane-1,1-diylbis(phosphonate) (1.0 eq) in a round-bottom flask, add toluene as the solvent.

-

Catalyst and Dehydrating Agent: Add a catalytic amount of toluene-4-sulfonic acid (e.g., 0.1 eq) and molecular sieves to facilitate the removal of water.

-

Reaction: Heat the mixture to reflux. The reaction is typically carried out for several hours (e.g., 16 hours) until the elimination is complete, which can be monitored by TLC or NMR.

-

Purification: After cooling, the reaction mixture is filtered to remove the catalyst and molecular sieves. The solvent is evaporated, and the resulting crude product is purified by vacuum distillation to afford Tetraethyl ethene-1,1-diylbis(phosphonate) as a clear liquid.

Analytical Characterization Data

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of Tetraethyl ethene-1,1-diylbis(phosphonate).

Table 2: NMR Spectroscopic Data for Tetraethyl ethene-1,1-diylbis(phosphonate) in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| ¹H NMR | ~6.98 | distorted dd | J = 33.8 and 37.7 | H₂C= | |

| ~4.32-4.00 | m | -OCH₂CH₃ | |||

| ~1.35 | t | J = 7.1 | -OCH₂CH₃ | ||

| ¹³C NMR | ~145.0 | t | J(C,P) = 6.0 | C=CH₂ | |

| ~135.0 | t | J(C,P) = 185.0 | C=CH₂ | ||

| ~62.0 | d | J(C,P) = 5.5 | -OCH₂CH₃ | ||

| ~16.0 | d | J(C,P) = 6.0 | -OCH₂CH₃ | ||

| ³¹P NMR | ~12.8 to 30.57 | s | P=O |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Biological Activity and Relevance in Drug Development

Tetraethyl ethene-1,1-diylbis(phosphonate) and related bisphosphonates exhibit interesting biological activities, making them valuable scaffolds for drug development.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The compound has shown potential as an antifungal agent, likely through the inhibition of the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes. Ergosterol is the fungal equivalent of cholesterol in mammals, making its synthesis pathway an attractive target for selective antifungal drugs. The inhibition is thought to occur at key enzymatic steps, such as those catalyzed by squalene epoxidase or lanosterol 14α-demethylase.

An In-depth Technical Guide to Tetraethyl ethene-1,1-diylbis(phosphonate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of Tetraethyl ethene-1,1-diylbis(phosphonate), a versatile organophosphorus compound with significant potential in organic synthesis and medicinal chemistry.

Molecular Structure and Chemical Properties

Tetraethyl ethene-1,1-diylbis(phosphonate), also known as Tetraethyl vinylidenebisphosphonate, is characterized by a central ethene group geminally substituted with two diethyl phosphonate moieties. This structure imparts unique electronic properties, rendering the double bond electron-deficient and highly susceptible to nucleophilic attack.

Chemical Identifiers:

-

CAS Number: 37465-31-9[1]

-

Molecular Formula: C₁₀H₂₂O₆P₂[2]

-

IUPAC Name: Tetraethyl ethene-1,1-diylbis(phosphonate)

-

Synonyms: 1,1-bis(diethoxyphosphoryl)ethene, Tetraethyl vinylidene phosphonate, 1,1-Bis(diethoxyphosphoryl)ethylene[2]

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3] |

| Solubility | Soluble in organic solvents | [3] |

| Molecular Weight | 300.23 g/mol | [1] |

| Molecular Formula | C₁₀H₂₂O₆P₂ | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for the structural elucidation of this molecule.

-

³¹P NMR: The ³¹P NMR spectrum is expected to show a single resonance, indicating the chemical equivalence of the two phosphorus atoms. A representative chemical shift for similar tetraalkyl ethenylidenebis(phosphonates) is approximately δ +12.8 to +13.0 ppm (in CDCl₃, referenced to 85% H₃PO₄).

-

¹H NMR: The ¹H NMR spectrum will display characteristic signals for the ethyl groups and the vinyl protons.

-

The methyl protons (CH₃) of the ethyl groups typically appear as a triplet.

-

The methylene protons (OCH₂) of the ethyl groups will present as a more complex multiplet due to coupling with both the adjacent methyl protons and the phosphorus nuclei.

-

The two protons on the unsubstituted vinyl carbon (=CH₂) are expected to be chemically equivalent and appear as a triplet due to coupling with the two phosphorus nuclei.

-

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the vinyl carbons and the carbons of the ethyl ester groups, with characteristic coupling to the phosphorus atoms. The carbon atom attached to the two phosphorus atoms (P-C-P) will exhibit a large one-bond coupling constant (¹J_PC).

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound. For instance, an ammonia chemical ionization mass spectrum of a related compound showed an (M + NH₄)⁺ peak, which is a common observation for this class of molecules.

Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)

Several synthetic routes to Tetraethyl ethene-1,1-diylbis(phosphonate) have been reported, often starting from tetraethyl methylenediphosphonate. A common and effective method is a two-step, single-flask procedure involving a base-catalyzed reaction with paraformaldehyde followed by an acid-catalyzed elimination.

Experimental Protocol: Synthesis from Tetraethyl methylenediphosphonate and Paraformaldehyde

This procedure is adapted from a general method for the synthesis of tetraalkyl ethenylidenebis(phosphonates).

Materials:

-

Tetraethyl methylenediphosphonate

-

Paraformaldehyde

-

Piperidine (or another suitable amine base)

-

Toluene

-

p-Toluenesulfonic acid (catalyst for elimination)

-

Bromotrimethylsilane (for conversion to the free acid, if desired)

-

Methanol

Procedure:

-

Condensation: In a flask equipped with a reflux condenser, dissolve tetraethyl methylenediphosphonate and paraformaldehyde in a suitable solvent like methanol.

-

Add a catalytic amount of piperidine to the mixture. The reaction rate can be increased by using higher concentrations of the base.

-

Reflux the reaction mixture. The reaction progress can be monitored by techniques such as TLC or NMR. The reaction of the tetraethyl ester may be slower than other alkyl esters and could require several days of refluxing for significant conversion.

-

Elimination: After the initial condensation reaction is complete, remove the solvent under reduced pressure. The intermediate product is typically a hydroxymethyl derivative.

-

Dissolve the crude intermediate in toluene and add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture to effect the elimination of methanol, forming the desired ethene bridge.

-

Purification: The final product, Tetraethyl ethene-1,1-diylbis(phosphonate), can be purified by distillation or flash chromatography on silica gel.

Caption: A simplified workflow for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate).

Chemical Reactivity and Applications in Organic Synthesis

The electron-deficient nature of the double bond in Tetraethyl ethene-1,1-diylbis(phosphonate) makes it a versatile reagent in a variety of organic transformations.

Michael Addition

As an excellent Michael acceptor, it readily undergoes conjugate addition reactions with a wide range of nucleophiles, including amines and thiols. This reactivity allows for the straightforward synthesis of functionalized gem-bisphosphonates.

Diels-Alder Reactions

Tetraethyl ethene-1,1-diylbis(phosphonate) can act as a dienophile in Diels-Alder reactions. For instance, it reacts with substituted 1,3-dienes to produce cyclohex-3-ene-1,1-bis(phosphonates) in good yields.

Biological Activity and Potential in Drug Development

Phosphonates are recognized as stable analogs of phosphates and are of significant interest in medicinal chemistry. Their stability against enzymatic hydrolysis makes them attractive candidates for drug design.

Antifungal Activity: Inhibition of Ergosterol Synthesis

Some research suggests that Tetraethyl ethene-1,1-diylbis(phosphonate) may possess antifungal properties. This activity is proposed to stem from the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. The mechanism is thought to involve the disruption of squalene synthesis, a key precursor to ergosterol. This mode of action is synergistic with azole antifungal drugs, which also target the ergosterol biosynthesis pathway, albeit at a different step.

Caption: The proposed mechanism of antifungal action via inhibition of the ergosterol biosynthesis pathway.

Conclusion

Tetraethyl ethene-1,1-diylbis(phosphonate) is a valuable and reactive building block in organic chemistry. Its unique electronic structure allows for a range of chemical transformations, providing access to a diverse array of functionalized bisphosphonate compounds. Furthermore, its potential as an antifungal agent highlights its relevance in the field of drug development. Further research into its biological activities and the development of more efficient synthetic protocols will undoubtedly expand its applications in science and industry.

References

An In-depth Technical Guide on the NMR Data of Tetraethyl ethene-1,1-diylbis(phosphonate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for Tetraethyl ethene-1,1-diylbis(phosphonate), a versatile intermediate in the synthesis of various bisphosphonate derivatives. This document includes tabulated NMR data, detailed experimental protocols for its synthesis, and a workflow for NMR data acquisition and analysis.

Introduction

Tetraethyl ethene-1,1-diylbis(phosphonate), also known as Tetraethyl vinylidenebisphosphonate, is an organophosphorus compound with the chemical formula C₁₀H₂₂O₆P₂. Its structure features a geminal bisphosphonate moiety attached to an ethene group, making it a valuable building block in organic synthesis. The electron-deficient nature of the double bond allows for a variety of chemical transformations, including Michael additions and cycloaddition reactions. A thorough understanding of its spectral characteristics is crucial for researchers working with this compound.

NMR Data Presentation

The following tables summarize the reported ¹H, ¹³C, and ³¹P NMR spectral data for Tetraethyl ethene-1,1-diylbis(phosphonate). The data is compiled from various sources and represents typical values observed in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ (Methyl) | ~1.3 | Triplet | ~7.0 (³JHH) |

| OCH₂ (Methylene) | ~4.1 | Multiplet | - |

| C=CH₂ (Vinylic) | ~6.5 | Triplet | ~22.0 (³JHP) |

Table 2: ¹³C NMR Data

| Carbon | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C H₃ | ~16 | Doublet | ~6.0 (³JCP) |

| OC H₂ | ~62 | Doublet | ~5.0 (²JCP) |

| C=C H₂ | ~140 | Triplet | ~6.0 (²JCP) |

| C =CH₂ | ~128 | Triplet | ~175.0 (¹JCP) |

Table 3: ³¹P NMR Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ³¹P | ~17.8 | Singlet |

Experimental Protocols

The following protocols are based on established synthetic methods for Tetraethyl ethene-1,1-diylbis(phosphonate) and standard NMR spectroscopic analysis techniques.

Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)

This synthesis is adapted from the Degenhardt method.

Materials:

-

Tetraethyl methylenediphosphonate

-

Paraformaldehyde

-

Piperidine

-

Toluene

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

A mixture of tetraethyl methylenediphosphonate, paraformaldehyde, and a catalytic amount of piperidine in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Once the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Tetraethyl ethene-1,1-diylbis(phosphonate) as a colorless oil.

-

The final product is characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy.

NMR Spectroscopic Analysis

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, and ³¹P nuclei.

Sample Preparation:

-

Approximately 10-20 mg of the purified Tetraethyl ethene-1,1-diylbis(phosphonate) is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, an external standard (e.g., 85% H₃PO₄) can be used.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically used. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary.

-

³¹P NMR: A proton-decoupled experiment is performed. The spectral width should be set to cover the expected chemical shift range for phosphonates (e.g., -50 to 50 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and NMR analysis of Tetraethyl ethene-1,1-diylbis(phosphonate).

Caption: Synthesis and NMR analysis workflow.

An In-depth Technical Guide to the Characterization of Tetraethyl ethene-1,1-diylbis(phosphonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethyl ethene-1,1-diylbis(phosphonate), also known as tetraethyl vinylidenebis(phosphonate), is a versatile organophosphorus compound with significant potential in organic synthesis, materials science, and as a candidate for drug development, particularly in the realm of antifungal agents. This technical guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and key chemical transformations. Detailed experimental protocols for its preparation and its application in Diels-Alder reactions are presented. Furthermore, a potential mechanism of its antifungal activity via the inhibition of the ergosterol biosynthesis pathway is discussed and visualized. All quantitative data are summarized in structured tables, and key experimental workflows and biological pathways are illustrated using Graphviz diagrams to facilitate understanding and application by researchers in the field.

Physicochemical Properties and Spectroscopic Data

Tetraethyl ethene-1,1-diylbis(phosphonate) is a colorless to pale yellow liquid soluble in organic solvents.[1] Its core structure features a geminal bisphosphonate moiety attached to an ethene backbone, rendering it an electron-deficient alkene.[2]

Table 1: Physicochemical Properties of Tetraethyl ethene-1,1-diylbis(phosphonate)

| Property | Value | Reference |

| CAS Number | 37465-31-9 | [3] |

| Molecular Formula | C₁₀H₂₂O₆P₂ | [3] |

| Molecular Weight | 300.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

Spectroscopic Characterization

The structural elucidation of Tetraethyl ethene-1,1-diylbis(phosphonate) is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 2: NMR Spectroscopic Data for Tetraethyl ethene-1,1-diylbis(phosphonate) in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| ¹H NMR | 6.8 (approx.) | t (triplet) | J(P,H) = 23.0 | =CH₂ | [5] |

| 4.1 (approx.) | m (multiplet) | - | -OCH₂CH₃ | [5] | |

| 1.3 (approx.) | t (triplet) | J(H,H) = 7.0 | -OCH₂CH₃ | [5] | |

| ¹³C NMR | 145.0 (approx.) | t (triplet) | J(P,C) = 7.4 | P-C= | [5] |

| 136.1 (approx.) | t (triplet) | J(P,C) = 2.9 | =CH₂ | [5] | |

| 62.3 (approx.) | d (doublet) | J(P,C) = 2.9 | -OCH₂- | [5] | |

| 16.2 (approx.) | d (doublet) | J(P,C) = 2.9 | -CH₃ | [5] | |

| ³¹P NMR | +12.8 | s (singlet) | - | P=O | [5] |

Table 3: Expected Infrared (IR) Absorption Bands for Tetraethyl ethene-1,1-diylbis(phosphonate)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

| ~1620 | C=C | Stretching | [3] |

| ~1250 | P=O | Stretching | [3] |

| ~1020-1050 | P-O-C | Stretching | [3] |

| ~2980 | C-H (sp³) | Stretching | [3] |

| ~3080 | C-H (sp²) | Stretching | [3] |

Synthesis and Experimental Protocols

A convenient and efficient method for the synthesis of tetraethyl ethenylidenebis(phosphonate) involves a two-step, single-flask procedure starting from tetraethyl methylenebis(phosphonate).[5]

Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)

Experimental Protocol:

-

Reaction Setup: A mixture of tetraethyl methylenebis(phosphonate) (1 equivalent), paraformaldehyde (2 equivalents), and piperidine (1.2 equivalents) in methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Intermediate Formation: The reaction initially forms an intermediate, tetraethyl (2-methoxyethane-1,1-diyl)bis(phosphonate).

-

Elimination: After the formation of the intermediate, the methanol is removed under reduced pressure. Toluene and a catalytic amount of p-toluenesulfonic acid are added to the reaction mixture.

-

Product Formation: The mixture is heated to reflux to effect the elimination of methanol, yielding the crude Tetraethyl ethene-1,1-diylbis(phosphonate).

-

Purification: The product is purified by distillation under reduced pressure.[5]

References

- 1. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Tetraethyl vinylidene phosphonate, min. 97 % synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

An In-Depth Technical Guide to Tetraethyl ethene-1,1-diylbis(phosphonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetraethyl ethene-1,1-diylbis(phosphonate) (CAS No. 37465-31-9), an organophosphorus compound with significant potential in organic synthesis and as a lead molecule in drug discovery. This document details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its known biological activities, including its mechanism of action as an antifungal agent. Spectroscopic data are presented to aid in characterization, and key reaction pathways are visualized to illustrate its synthetic utility.

Chemical and Physical Properties

Tetraethyl ethene-1,1-diylbis(phosphonate), also known as Tetraethyl vinylidenebisphosphonate, is a geminal bisphosphonate ester. Its structure features two diethyl phosphonate groups attached to the same carbon of an ethene backbone. This arrangement confers unique reactivity and biological properties.

Table 1: Chemical and Physical Properties of Tetraethyl ethene-1,1-diylbis(phosphonate)

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₂₂O₆P₂ | [1][2] |

| Molecular Weight | 300.23 g/mol | [1][2] |

| CAS Number | 37465-31-9 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Boiling Point | 375 °C at 760 mmHg | |

| Density | 1.144 g/cm³ | |

| Refractive Index | 1.436 | |

| InChI Key | SLSPWQKLLPYKAB-UHFFFAOYSA-N | [3] |

Synthesis

The synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) can be achieved through several routes. A common and effective method involves the reaction of tetraethyl methylenediphosphonate with an electrophile that introduces the vinylidene group.

Detailed Experimental Protocol: Synthesis via Reaction with Paraformaldehyde

This procedure is adapted from the method described by McKenna et al. in the Journal of Organic Chemistry (1985).

Materials:

-

Tetraethyl methylenediphosphonate

-

Paraformaldehyde

-

Piperidine

-

Toluene

-

p-Toluenesulfonic acid monohydrate

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

A solution of tetraethyl methylenediphosphonate (1 equivalent), paraformaldehyde (1.2 equivalents), and piperidine (catalytic amount) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

The mixture is heated to reflux, and the water generated during the reaction is collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, a catalytic amount of p-toluenesulfonic acid monohydrate is added to the reaction mixture, and reflux is continued to effect the elimination of the hydroxymethyl intermediate.

-

After cooling to room temperature, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford Tetraethyl ethene-1,1-diylbis(phosphonate) as a colorless oil.

Table 2: Synthesis Reaction Parameters

| Parameter | Value |

| Reactants | Tetraethyl methylenediphosphonate, Paraformaldehyde |

| Catalysts | Piperidine, p-Toluenesulfonic acid monohydrate |

| Solvent | Toluene |

| Reaction Temperature | Reflux |

| Purification Method | Vacuum Distillation |

Alternative Synthesis Routes

Other reported methods for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) include:

-

Reaction with Acetylene: The palladium-catalyzed reaction of tetraethyl methylenediphosphonate with acetylene provides a direct route to the target compound. This reaction is typically carried out under an inert atmosphere to prevent catalyst degradation.

-

Phosphorylation of Ethylene Derivatives: Ethylene can be reacted with diethyl phosphite under acidic conditions to yield the bisphosphonate product.

Spectroscopic Data

The characterization of Tetraethyl ethene-1,1-diylbis(phosphonate) is confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data of Tetraethyl ethene-1,1-diylbis(phosphonate)

| Technique | Data |

| ¹H NMR | δ (ppm): ~6.0-7.0 (t, 2H, C=CH₂), ~4.0-4.2 (m, 8H, OCH₂CH₃), ~1.2-1.4 (t, 12H, OCH₂CH₃) |

| ¹³C NMR | Expected signals for vinyl, methylene, and methyl carbons. |

| ³¹P NMR | δ (ppm): ~30.57 (s) |

| IR (Neat) | Characteristic peaks for P=O, C=C, P-O-C, and C-H bonds. |

Reactivity and Synthetic Applications

Tetraethyl ethene-1,1-diylbis(phosphonate) is a versatile building block in organic synthesis due to its reactive carbon-carbon double bond, which is activated by the two electron-withdrawing phosphonate groups.

Michael Addition

The compound readily undergoes Michael addition with a variety of nucleophiles, including amines, thiols, and carbanions. This reaction is a powerful tool for the synthesis of functionalized geminal bisphosphonates.

Caption: Michael Addition of a Nucleophile to Tetraethyl ethene-1,1-diylbis(phosphonate).

Diels-Alder Reaction

As a dienophile, it participates in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene-1,1-diylbis(phosphonate) derivatives. This reaction provides an efficient route to cyclic bisphosphonates.

Caption: Diels-Alder Reaction of Tetraethyl ethene-1,1-diylbis(phosphonate) with a 1,3-Diene.

Hydrolysis

The tetraethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding ethene-1,1-diylbis(phosphonic acid). The free phosphonic acid groups are important for applications requiring metal chelation or surface binding.

Biological Activity and Mechanism of Action

Tetraethyl ethene-1,1-diylbis(phosphonate) has demonstrated potential as an antifungal agent. Its mechanism of action is believed to be the inhibition of the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.

Inhibition of Ergosterol Biosynthesis

Ergosterol is the major sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process that is a common target for antifungal drugs. Bisphosphonates, as a class of compounds, are known to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway which produces precursors for sterol synthesis. Inhibition of FPPS leads to a depletion of farnesyl pyrophosphate, which in turn reduces the production of squalene, a critical intermediate in the ergosterol pathway. This disruption of ergosterol synthesis compromises the fungal cell membrane, leading to cell death.

Caption: Proposed Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase in the Ergosterol Biosynthesis Pathway.

Applications in Drug Development and Research

The unique chemical structure and biological activity of Tetraethyl ethene-1,1-diylbis(phosphonate) make it a valuable compound for further investigation.

-

Antifungal Drug Discovery: As an inhibitor of a key fungal enzyme, it serves as a scaffold for the development of new antifungal agents, potentially with a broad spectrum of activity.

-

Bone Targeting: The bisphosphonate moiety is known to have a high affinity for hydroxyapatite, the main mineral component of bone. This property could be exploited for the development of bone-targeted drug delivery systems.

-

Material Science: The ability of the phosphonate groups to coordinate with metal ions makes this compound and its derivatives interesting for the development of new materials, such as polymers and coordination complexes.[2]

-

Agricultural Chemicals: Its potential as a pesticide or herbicide warrants further investigation for applications in agriculture.[1]

Conclusion

Tetraethyl ethene-1,1-diylbis(phosphonate) is a versatile organophosphorus compound with a rich chemistry and promising biological activity. Its utility as a synthetic building block and its potential as an antifungal agent make it a subject of significant interest for researchers in both academia and industry. This technical guide provides a foundational understanding of its properties, synthesis, and applications, and is intended to facilitate further research and development in this area.

References

organophosphorus chemistry of bisphosphonates

An In-depth Technical Guide to the Organophosphorus Chemistry of Bisphosphonates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (BPs), a critical class of drugs for treating bone disorders. This document details their mechanism of action, structure-activity relationships, synthesis, and analytical methodologies, presenting quantitative data and experimental protocols to support research and development efforts.

Introduction to Bisphosphonates

Bisphosphonates are synthetic analogs of endogenous pyrophosphate, characterized by a non-hydrolyzable phosphorus-carbon-phosphorus (P-C-P) backbone.[1][2][3] This structural feature confers high affinity for calcium ions, leading to their accumulation in bone tissue.[4][5] First developed in the 19th century for industrial applications, their therapeutic potential in bone metabolism was recognized in the 1960s.[4][6] Today, they are the most commonly prescribed drugs for treating osteoporosis, Paget's disease of bone, and cancer-related bone metastases.[4][6][7]

Bisphosphonates are broadly classified into two categories based on the chemical nature of their R² side chain: non-nitrogen-containing bisphosphonates (NN-BPs) and the more potent nitrogen-containing bisphosphonates (N-BPs).[4][8]

Mechanism of Action

The two classes of bisphosphonates inhibit osteoclast-mediated bone resorption through distinct molecular mechanisms.[4] Osteoclasts are bone cells that break down bone tissue; by inhibiting these cells, bisphosphonates slow bone loss.[4]

Non-Nitrogen-Containing Bisphosphonates (NN-BPs)

Simpler, first-generation NN-BPs, such as etidronate and clodronate, are metabolized within osteoclasts into non-hydrolyzable analogs of adenosine triphosphate (ATP).[9][10][11] These cytotoxic ATP analogs accumulate, interfere with ATP-dependent cellular pathways, and ultimately induce osteoclast apoptosis (cell death).[9][10]

Nitrogen-Containing Bisphosphonates (N-BPs)

N-BPs, which include widely used drugs like alendronate, risedronate, and zoledronate, are not metabolized into ATP analogs.[10] Instead, they act as potent inhibitors of farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway.[10][11][12][13][14][15]

The mevalonate pathway is essential for producing isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][16] These lipids are required for a post-translational modification process called prenylation, which attaches small GTP-binding proteins (like Ras, Rho, and Rab) to the cell membrane.[12][15][17] Prenylation is critical for proper protein function and subcellular localization.

By inhibiting FPPS, N-BPs prevent the synthesis of FPP and GGPP, thereby disrupting the prenylation of these essential proteins in osteoclasts.[17][18][19] This disruption interferes with vital cellular processes, including cytoskeletal organization and vesicular trafficking, leading to osteoclast inactivation and apoptosis.[9][18] This mechanism makes N-BPs significantly more potent antiresorptive agents than NN-BPs.[9]

References

- 1. Bisphosphonates: structure-activity relations from a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. oms.bdu.ac.in [oms.bdu.ac.in]

- 4. Bisphosphonate - Wikipedia [en.wikipedia.org]

- 5. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 6. Discovery and development of bisphosphonates - Wikipedia [en.wikipedia.org]

- 7. Bisphosphonates: mechanism of action and role in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bisphosphonates: From Pharmacology to Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The relationship between the chemistry and biological activity of the bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 15. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What are FDPS inhibitors and how do they work? [synapse.patsnap.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Tetraethyl ethene-1,1-diylbis(phosphonate) and its Analogs as Precursors for Functionalized Alkenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of tetraethyl ethene-1,1-diylbis(phosphonate), also known as tetraethyl vinylidenebis(phosphonate), and its saturated analog, tetraethyl methylenebis(phosphonate), as versatile precursors for the synthesis of a variety of functionalized alkenes and related structures. While tetraethyl ethene-1,1-diylbis(phosphonate) is a valuable Michael acceptor and dienophile, its saturated counterpart is a key reagent in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of vinylphosphonates and dienylphosphonates.

Tetraethyl ethene-1,1-diylbis(phosphonate) in Cycloaddition and Michael Addition Reactions

Tetraethyl ethene-1,1-diylbis(phosphonate) is a highly electron-deficient alkene, making it an excellent substrate for Diels-Alder cycloadditions and Michael additions. These reactions provide access to complex cyclic and acyclic structures bearing the geminal bis(phosphonate) moiety, which is a key pharmacophore in various biologically active compounds.

Diels-Alder Cycloaddition Reactions

Tetraethyl ethene-1,1-diylbis(phosphonate) reacts with a range of 1,3-dienes to yield cyclohex-3-ene-1,1-bis(phosphonates).[1] These reactions typically proceed under thermal conditions without the need for a solvent, affording the corresponding cycloadducts in good yields.[1] The regioselectivity of the reaction with unsymmetrical dienes is primarily governed by electronic effects.[1]

Table 1: Diels-Alder Cycloaddition of Tetraethyl ethene-1,1-diylbis(phosphonate) with Various Dienes [1]

| Diene | Product | Yield (%) |

| 2,3-Dimethyl-1,3-butadiene | Tetraethyl (4,5-dimethylcyclohex-3-en-1-yl)bis(phosphonate) | 75 |

| Isoprene | Mixture of Tetraethyl (4-methylcyclohex-3-en-1-yl)bis(phosphonate) and Tetraethyl (5-methylcyclohex-3-en-1-yl)bis(phosphonate) | 80 |

| (E)-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene) | Tetraethyl (4-oxocyclohex-2-en-1-yl)bis(phosphonate) (after hydrolysis) | 81 |

| 2,3-Dimethoxy-1,3-butadiene | Tetraethyl (3,4-dimethoxycyclohex-2-en-1-yl)bis(phosphonate) (after isomerization) | 65 |

Michael Addition Reactions

The electron-withdrawing nature of the two phosphonate groups makes the double bond of tetraethyl ethene-1,1-diylbis(phosphonate) highly susceptible to nucleophilic attack in Michael-type additions. A variety of nucleophiles, including indoles, can be added to generate functionalized geminal bisphosphonates.[2]

Table 2: Michael Addition of Indoles to Tetraethyl ethene-1,1-diylbis(phosphonate) [2]

| Indole Derivative | Product | Yield (%) |

| Indole | Tetraethyl (2-(1H-indol-3-yl)ethyl)bis(phosphonate) | 85 |

| 2-Methylindole | Tetraethyl (2-(2-methyl-1H-indol-3-yl)ethyl)bis(phosphonate) | 78 |

| 5-Bromoindole | Tetraethyl (2-(5-bromo-1H-indol-3-yl)ethyl)bis(phosphonate) | 82 |

Tetraethyl methylenebis(phosphonate) in Horner-Wadsworth-Emmons Reactions

For the direct synthesis of functionalized alkenes where a new carbon-carbon double bond is formed, the saturated analog, tetraethyl methylenebis(phosphonate), is the reagent of choice. It is widely used in the Horner-Wadsworth-Emmons (HWE) reaction to produce vinylphosphonates and dienylphosphonates with high stereoselectivity.[3][4][5][6]

The HWE reaction involves the deprotonation of the methylene bridge of the bisphosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate eliminates a phosphate salt to yield the desired alkene.[4][6] The reaction generally favors the formation of the (E)-isomer.[4]

Table 3: Horner-Wadsworth-Emmons Reaction of Tetraethyl methylenebis(phosphonate) with α,β-Unsaturated Aldehydes [3]

| Aldehyde | Product | Yield (%) |

| Cinnamaldehyde | Diethyl (E,E)-4-phenylbuta-1,3-dien-1-ylphosphonate | 92 |

| (E)-3-(4-Chlorophenyl)acrylaldehyde | Diethyl (E,E)-4-(4-chlorophenyl)buta-1,3-dien-1-ylphosphonate | 95 |

| (E)-3-(4-Methoxyphenyl)acrylaldehyde | Diethyl (E,E)-4-(4-methoxyphenyl)buta-1,3-dien-1-ylphosphonate | 90 |

| (E)-Hex-2-enal | Diethyl (E,E)-octa-1,3-dien-1-ylphosphonate | 88 |

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Cycloaddition[1]

-

In a sealed tube, a mixture of tetraethyl ethene-1,1-diylbis(phosphonate) (1.0 mmol) and the corresponding 1,3-diene (1.2 mmol) is heated at 90-110 °C for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure cyclohex-3-ene-1,1-bis(phosphonate).

Protocol 2: General Procedure for Michael Addition of Indoles[2]

-

To a solution of tetraethyl ethene-1,1-diylbis(phosphonate) (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL), the indole derivative (1.1 mmol) is added.

-

A catalytic amount of a Lewis acid or a base (e.g., InCl₃, 10 mol%) can be added to promote the reaction.

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (e.g., ethyl acetate/hexane) to yield the desired functionalized bisphosphonate.

Protocol 3: General Procedure for Horner-Wadsworth-Emmons Olefination[3]

-

To a suspension of potassium carbonate (2.0 mmol) in dimethylformamide (DMF, 5 mL), tetraethyl methylenebis(phosphonate) (1.0 mmol) is added.

-

The α,β-unsaturated aldehyde (1.0 mmol) is then added to the mixture.

-

The reaction mixture is heated to reflux (approximately 153 °C) and stirred for 2-4 hours.

-

The reaction is monitored by TLC until the starting aldehyde is consumed.

-

After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to give the pure (E,E)-1,3-dienylphosphonate.

Visualizations

Caption: Workflow for Diels-Alder Cycloaddition.

Caption: Michael Addition Signaling Pathway.

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

References

- 1. First general approach to cyclohex-3-ene-1,1-bis(phosphonates) by Diels-Alder cycloaddition of tetraethyl vinylidenebis(phosphonate) to 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Application Notes and Protocols: The Role of Tetraethyl Ethene-1,1-diylbis(phosphonate) in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic applications of Tetraethyl ethene-1,1-diylbis(phosphonate), also known as Tetraethyl vinylidenebis(phosphonate) (VBP). This versatile organophosphorus compound primarily serves as a key reactant in various organic syntheses, leveraging its reactive carbon-carbon double bond. Its utility in forming complex molecular architectures makes it a valuable tool in synthetic and medicinal chemistry.

Overview of Catalytic Relevance

Tetraethyl ethene-1,1-diylbis(phosphonate) is not typically a catalyst itself but is a highly valuable substrate and building block in catalyzed reactions. Its primary roles in catalysis-driven synthesis include:

-

Dienophile in Diels-Alder Reactions: The electron-deficient nature of its double bond makes it an excellent dienophile for [4+2] cycloaddition reactions with various dienes. These reactions are often carried out thermally but can also be influenced by Lewis acid catalysis.

-

Michael Acceptor: The polarized ethene backbone renders the compound an effective Michael acceptor, enabling the formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition.

-

Precursor to Phosphine Ligands: The phosphonate moieties can be reduced to phosphines. The resulting phosphine derivatives are valuable ligands in coordination chemistry and organometallic catalysis.[1]

Application: Diels-Alder Cycloaddition Reactions

Tetraethyl ethene-1,1-diylbis(phosphonate) reacts smoothly with substituted 1,3-dienes to yield cyclohex-3-ene-1,1-bis(phosphonates).[2] These products are valuable intermediates for the synthesis of more complex molecules.

Quantitative Data for Diels-Alder Reactions

| Diene | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Substituted 1,3-dienes (general) | 90-110 | Not Specified | 60-85 | [2] |

| Danishefsky's diene | Not Specified | Not Specified | 81 (overall after hydrolysis) | [2] |

| Cyclopentadienones | 156 | 24 | generally lower reactivity than monophosphonates | [3] |

Experimental Protocol: General Procedure for Diels-Alder Reaction

This protocol is a representative example based on published literature[2].

Materials:

-

Tetraethyl ethene-1,1-diylbis(phosphonate) (VBP)

-

Substituted 1,3-diene

-

Solvent (optional, reactions can be run neat)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

-

To a clean, dry round-bottom flask, add Tetraethyl ethene-1,1-diylbis(phosphonate) (1.0 eq).

-

Add the substituted 1,3-diene (1.0-1.2 eq).

-

The reaction can be performed without a solvent. If a solvent is used, add an appropriate high-boiling solvent (e.g., toluene, xylene).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the reaction was performed neat, the crude product may be purified directly. If a solvent was used, remove it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cyclohex-3-ene-1,1-bis(phosphonate).

Diels-Alder Reaction Pathway

Caption: Diels-Alder reaction of Tetraethyl ethene-1,1-diylbis(phosphonate).

Application: Michael Addition Reactions

The electron-withdrawing phosphonate groups activate the double bond of Tetraethyl ethene-1,1-diylbis(phosphonate), making it a competent Michael acceptor for a variety of nucleophiles. This reaction is a powerful tool for C-C and C-heteroatom bond formation.

Experimental Protocol: General Procedure for Michael Addition

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Tetraethyl ethene-1,1-diylbis(phosphonate) (VBP)

-

Nucleophile (e.g., amine, thiol, carbanion)

-

Base catalyst (e.g., DBU, NaH, K₂CO₃)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂, MeCN)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard reaction and purification equipment

Procedure:

-

Set up a flame-dried reaction flask under an inert atmosphere.

-

Dissolve the nucleophile in the anhydrous solvent.

-

If a non-nucleophilic base is used (e.g., NaH), add it to the solution of the nucleophile and stir for the appropriate time to generate the conjugate base.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Slowly add a solution of Tetraethyl ethene-1,1-diylbis(phosphonate) (1.0 eq) in the anhydrous solvent to the reaction mixture.

-

If a basic nucleophile is used (e.g., an amine), the base catalyst may be added after the addition of the VBP.

-

Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or other suitable methods.

-

Upon completion, quench the reaction appropriately (e.g., with saturated aqueous NH₄Cl for carbanion reactions, or by direct work-up).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the Michael adduct.

Michael Addition Experimental Workflow

Caption: General workflow for a Michael addition reaction.

Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)

For researchers interested in preparing this reagent, a common method involves the palladium-catalyzed reaction of tetraethyl methylenediphosphonate with acetylene.[1][4]

Synthetic Pathway for VBP

Caption: Palladium-catalyzed synthesis of the title compound.

Safety and Handling

Tetraethyl ethene-1,1-diylbis(phosphonate) is an organophosphorus compound and should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS).

References

- 1. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]

- 2. First general approach to cyclohex-3-ene-1,1-bis(phosphonates) by Diels-Alder cycloaddition of tetraethyl vinylidenebis(phosphonate) to 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]

- 5. scispace.com [scispace.com]

Application Notes and Protocols: Tetraethyl ethene-1,1-diylbis(phosphonate) in Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl ethene-1,1-diylbis(phosphonate), also known as tetraethyl vinylidenebisphosphonate, is an organophosphorus compound with the chemical formula C₁₀H₂₂O₆P₂.[1][2] Its unique structure, featuring a geminal bisphosphonate group attached to an ethene moiety, makes it a versatile building block in material science.[3] The presence of the carbon-carbon double bond allows for its participation in various polymerization and addition reactions, while the phosphonate groups can impart desirable properties such as flame retardancy, adhesion to mineral surfaces, and metal chelation.[3] This document provides an overview of its applications in material science, including quantitative data from related compounds and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of Tetraethyl ethene-1,1-diylbis(phosphonate) is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₆P₂ | [1] |

| Molecular Weight | 300.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents | [1] |

Applications in Material Science

Flame Retardant for Polymers

Mechanism of Action: The phosphorus-containing groups are believed to promote char formation upon heating, which acts as a barrier to heat and mass transfer, thus inhibiting the combustion process.

Quantitative Data for Related Polymeric Phosphonates:

The following table summarizes the flame retardant properties of polymers modified with other phosphonate-containing compounds, which can be considered indicative of the potential performance of materials incorporating Tetraethyl ethene-1,1-diylbis(phosphonate).

| Polymer System | Phosphonate Additive/Comonomer | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |

| Epoxy | Polymeric phosphonate (PPMP) | >30 | V-0 | |

| Ethylene Vinyl Acetate (EVA) | Layered Double Hydroxide/ZrP | 27-32 | V-0 | [4] |

| Polypropylene (Recycled) | Intumescent System | 28 | V-0 | [5] |

| Epoxy | Y-based MOF | Increased from neat epoxy | V-0 | [6] |

Experimental Protocol: Incorporation into a Polymer Matrix (Hypothetical)

This protocol describes a general method for incorporating Tetraethyl ethene-1,1-diylbis(phosphonate) as a reactive flame retardant into a polymer matrix like polymethyl methacrylate (PMMA) via free radical polymerization.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Tetraethyl ethene-1,1-diylbis(phosphonate)

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Toluene or other suitable solvent

-

Methanol (for precipitation)

Procedure:

-

In a reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the desired amount of MMA and Tetraethyl ethene-1,1-diylbis(phosphonate) (e.g., 90:10 molar ratio) in toluene.

-

Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

-

Add the radical initiator (e.g., 0.1 mol% with respect to total monomers).

-

Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and stir under a nitrogen atmosphere for the desired reaction time (e.g., 6-24 hours).

-

Monitor the polymerization progress by techniques such as gravimetry or spectroscopy.

-

Once the desired conversion is reached, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Filter the precipitated polymer and wash it with fresh non-solvent.

-

Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Characterization: The resulting polymer can be characterized for its flame retardant properties using standard techniques like Limiting Oxygen Index (LOI) (ASTM D2863) and UL-94 vertical burn test.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]

- 3. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Tetraethyl Ethene-1,1-diylbis(phosphonate) in Flame Retardants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl ethene-1,1-diylbis(phosphonate), a geminal bisphosphonate, is an organophosphorus compound with significant potential as a halogen-free flame retardant. Its structure, featuring two phosphonate groups attached to the same carbon atom of an ethene backbone, allows for both additive and reactive applications in various polymer systems. The carbon-phosphorus bond in phosphonates is highly stable, contributing to their resistance to chemical and enzymatic degradation. This document provides detailed protocols for the application of Tetraethyl ethene-1,1-diylbis(phosphonate) as a flame retardant, based on established methodologies for similar phosphonate compounds. The primary mechanisms of action for phosphorus-based flame retardants involve condensed-phase and gas-phase activity. In the condensed phase, they promote the formation of a protective char layer, while in the gas phase, they can inhibit combustion reactions by scavenging free radicals.

Synthesis of Tetraethyl Ethene-1,1-diylbis(phosphonate)

A common and established method for synthesizing Tetraethyl ethene-1,1-diylbis(phosphonate) involves the reaction of tetraethyl methylenediphosphonate with acetylene.[1] This reaction typically requires a palladium catalyst to proceed efficiently and is conducted under an inert atmosphere to prevent oxidation and unwanted side reactions.[1]

Application as an Additive Flame Retardant

As an additive, Tetraethyl ethene-1,1-diylbis(phosphonate) can be incorporated into thermoplastic polymers via melt blending. The following protocol is a general guideline for this process.

Experimental Protocol: Melt Blending

-

Drying: Dry the base polymer (e.g., Polycarbonate, Polyethylene) pellets in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.

-

Premixing: In a sealed container, thoroughly mix the dried polymer pellets with the desired weight percentage of Tetraethyl ethene-1,1-diylbis(phosphonate).

-

Melt Compounding:

-

Feed the premixed material into a twin-screw extruder.

-

Set the extruder temperature profile according to the processing requirements of the base polymer.

-

The screw speed should be optimized to ensure homogeneous mixing without causing significant polymer degradation.

-

-

Pelletizing: Extrude the molten blend through a die and cool the strand in a water bath. Pelletize the cooled strand to obtain flame-retardant polymer pellets.

-

Specimen Preparation: Use an injection molding machine to prepare standardized test specimens from the dried pellets for flammability and mechanical testing.

Expected Performance and Characterization

The effectiveness of the flame retardant is evaluated using various standard tests. The following table summarizes typical performance data for polymers containing other phosphonate-based flame retardants, which can serve as a benchmark for expected results with Tetraethyl ethene-1,1-diylbis(phosphonate).

| Polymer Matrix | Phosphonate Additive/Co-monomer | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |

| Epoxy Resin | Polyphosphonate (PDDP) | 12 | 35.0 | V-0 | [2][3] |

| Epoxy Resin | Phenylphosphonate (BDMPP) | 14 | 33.8 | V-0 | [4] |

| Polycarbonate | Poly(ditolyl vinylphosphonate) (PDTVP) | 20 | - | V-0 | [5][6] |

| LDPE Blends | Phosphonate-functionalised PE | 10 | - | - | [7] |

Key Performance Indicators from Cone Calorimetry:

| Parameter | Description | Expected Effect of Phosphonate FR |

| Time to Ignition (TTI) | Time until the material ignites under a constant heat flux. | Increase |

| Peak Heat Release Rate (pHRR) | The maximum rate of heat released during combustion. | Decrease |

| Total Heat Release (THR) | The total amount of heat released during combustion. | Decrease |

| Total Smoke Release (TSR) | The total amount of smoke produced. | Decrease |

Application as a Reactive Flame Retardant

The carbon-carbon double bond in Tetraethyl ethene-1,1-diylbis(phosphonate) is susceptible to addition reactions, allowing it to be chemically incorporated into polymer backbones as a reactive flame retardant.[1]

Experimental Protocol: Copolymerization (Illustrative Example with an Epoxy Resin)

-

Monomer Preparation: In a reaction vessel, dissolve the epoxy resin monomer (e.g., DGEBA) and Tetraethyl ethene-1,1-diylbis(phosphonate) in an appropriate solvent.

-

Initiation: Add a suitable initiator or curing agent (e.g., an amine hardener for epoxy resins).

-

Curing: Heat the mixture according to the required curing cycle for the specific resin system. The vinyl group of the bisphosphonate can participate in the polymerization, incorporating it into the polymer network.

-

Post-Curing: After the initial curing, a post-curing step at an elevated temperature may be necessary to ensure complete reaction and achieve optimal properties.

-

Specimen Preparation: Cast the reacting mixture into molds to produce specimens for testing.

Visualization of Workflows and Mechanisms

Experimental Workflow for Additive Application

Caption: Workflow for incorporating Tetraethyl ethene-1,1-diylbis(phosphonate) as an additive flame retardant.

General Mechanism of Phosphorus Flame Retardants

Caption: General mechanism of action for phosphorus-based flame retardants in both condensed and gas phases.

References

- 1. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Polyphosphonate Flame Retardants for Epoxy Resins | Atlantis Press [atlantis-press.com]

- 4. electronics.org [electronics.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Poly(vinylphosphonate)s as Macromolecular Flame Retardants for Polycarbonate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Tetraethyl ethene-1,1-diylbis(phosphonate) as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl ethene-1,1-diylbis(phosphonate) is an organophosphorus compound that serves as a precursor or pro-drug to the active chelating agent, Ethene-1,1-diylbis(phosphonic acid) . The tetraethyl ester form is less polar and can be more readily incorporated into various formulations. However, for chelation to occur, the ester groups must be hydrolyzed to the corresponding phosphonic acid moieties. The resulting geminal bisphosphonate structure exhibits a high affinity for di- and trivalent metal ions, making it a potent chelating agent.

The primary applications of ethene-1,1-diylbis(phosphonic acid) and related bisphosphonates stem from their strong interaction with metal ions, particularly calcium (Ca²⁺). This property is the basis for their use as bone-targeting agents, where they chelate calcium ions within the hydroxyapatite matrix of bone. This targeting capability can be harnessed for the delivery of therapeutic agents or imaging probes to skeletal tissues.

Data Presentation

Table 1: Stability Constants (log K) of HEDP with Various Metal Ions [1][2]

| Metal Ion | log K₁ |

| Ca²⁺ | 5.5 |

| Mg²⁺ | 5.3 |

| Fe³⁺ | 12.0 |

| Cu²⁺ | 11.0 |

| Zn²⁺ | 10.7 |

| Al³⁺ | 13.0 |

Note: These values are for HEDP and are intended to be representative of the chelation strength of geminal bisphosphonates. The stability constant (K₁) represents the equilibrium constant for the formation of a 1:1 metal-ligand complex.

Experimental Protocols

Protocol 1: Hydrolysis of Tetraethyl ethene-1,1-diylbis(phosphonate) to Ethene-1,1-diylbis(phosphonic acid)

This protocol describes the conversion of the inactive ester to the active chelating agent.

Materials:

-

Tetraethyl ethene-1,1-diylbis(phosphonate)

-

Concentrated hydrochloric acid (37%)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

pH meter

-

Place Tetraethyl ethene-1,1-diylbis(phosphonate) (1 equivalent) in a round-bottom flask.

-

Add a 6 M solution of hydrochloric acid in deionized water (a sufficient volume to ensure complete dissolution and reaction).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C).

-

Maintain the reflux for 4-6 hours to ensure complete hydrolysis of the ester groups. The reaction can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphonate ester signal to the phosphonic acid signal.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.

-

The resulting solid, Ethene-1,1-diylbis(phosphonic acid), can be further purified by recrystallization from water or an appropriate solvent system.

-

Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for Metal Chelation with Ethene-1,1-diylbis(phosphonic acid)

This protocol provides a general method for forming metal complexes with the active chelating agent.

Materials:

-

Ethene-1,1-diylbis(phosphonic acid)

-

A water-soluble salt of the desired metal ion (e.g., CaCl₂, FeCl₃, ZnSO₄)

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Appropriate analytical instrumentation for characterization (e.g., UV-Vis spectroscopy, NMR, ICP-MS)

Procedure:

-

Dissolve a known concentration of Ethene-1,1-diylbis(phosphonic acid) in deionized water.

-

In a separate vessel, prepare a stock solution of the metal salt in deionized water.

-

While stirring the bisphosphonate solution, slowly add the metal salt solution in the desired molar ratio (e.g., 1:1 for a simple complex).

-

Adjust the pH of the solution to the optimal range for complex formation. For many divalent and trivalent metals, a pH between 5 and 7 is suitable. Use a dilute acid (e.g., HCl) or base (e.g., NaOH) for pH adjustment.

-